molecular formula C11H16BrNO B11926409 3-(Piperidin-1-yl)phenol hydrobromide CAS No. 1071547-25-5

3-(Piperidin-1-yl)phenol hydrobromide

Cat. No.: B11926409
CAS No.: 1071547-25-5
M. Wt: 258.15 g/mol
InChI Key: HVYNSDOHBRMNGO-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)phenol hydrobromide is a chemical compound that features a piperidine ring attached to a phenol group, with a hydrobromide salt. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)phenol hydrobromide typically involves the reaction of 3-bromophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromine atom by the piperidine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)phenol hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidin-1-yl)phenol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)phenol hydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating them. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-yl)phenol hydrobromide is unique due to the combination of the piperidine ring and phenol group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1071547-25-5

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

3-piperidin-1-ylphenol;hydrobromide

InChI

InChI=1S/C11H15NO.BrH/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12;/h4-6,9,13H,1-3,7-8H2;1H

InChI Key

HVYNSDOHBRMNGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)O.Br

Origin of Product

United States

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